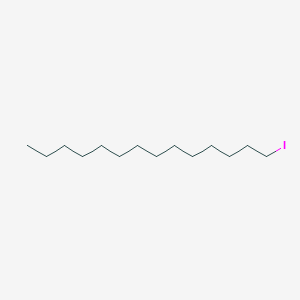

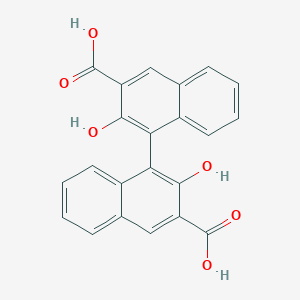

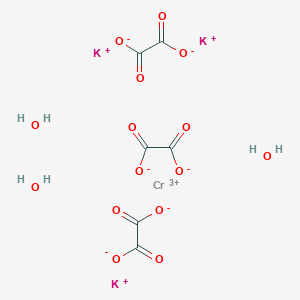

![molecular formula C9H21O5P B096788 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane CAS No. 17997-33-0](/img/structure/B96788.png)

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane

説明

1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane, also known as DEPME, is a phosphonate ester compound with a variety of applications in scientific research. DEPME is used in a variety of biochemical and physiological experiments, and is known for its ability to act as a powerful inhibitor of serine proteases. In addition, DEPME has been used to study the structure and function of enzymes and proteins, as well as to study the mechanisms of action of various drugs.

科学的研究の応用

Conversion of Bioethanol to Diethyl Ether

Bioethanol derived from fruit waste fermentation can be successfully converted to diethyl ether using sulfuric acid and zeolite catalysts. This process involves the condensation reaction of bioethanol catalyzed by acid-activated H-Zeolite and H2SO4, utilizing fractional distillation. The activation of zeolites through acidification enhances their effectiveness as catalysts in this conversion, showcasing a potential application in sustainable chemical synthesis (Winata et al., 2020).

Synthesis of Methoxylated Compounds

N-substituted 4-methyl-2-pyrrolidinones and 4-diethoxyphosphoryl analogues have been used in reactions with alkaline methoxide to produce 5-methoxylated 3-pyrrolin-2-ones. These compounds are significant for preparing agrochemicals or medicinal products, indicating the versatility of diethoxyphosphoryl derivatives in synthesizing functionalized organic molecules (Ghelfi et al., 2003).

Carbonylation of Ethane

The carbonylation of ethane with carbon monoxide over Zn-modified ZSM-5 zeolites has been explored using in situ solid-state NMR spectroscopy. This study identifies key intermediates in the reaction, such as surface zinc-ethyl and methoxy species, highlighting the role of diethoxyphosphoryl groups in facilitating complex organic transformations. The interaction of these intermediates under various conditions results in the production of carboxylic acids and aromatics, offering insights into the mechanisms of catalytic reactions involving ethane (Wang et al., 2017).

Friedel–Crafts Alkylation

Ethyl 2-(diethoxyphosphoryl)acrylate has been utilized in the Friedel–Crafts alkylation of indoles and other electron-rich aromatic compounds, mediated by a Cu(ClO4)2·6H2O/2,2′-Bipy complex catalyst. This reaction yields heteroaryl- and aryl-substituted 2-(diethoxyphosphoryl)propionates, demonstrating the utility of diethoxyphosphoryl compounds in synthetic organic chemistry to achieve selective functionalization of aromatic systems (Tarasenko & Beletskaya, 2016).

Methane to Ethylene Conversion

A novel photocatalytic pathway for converting methane to ethylene involves the formation and dehydrogenation of alkoxy intermediates over a Pd-modified ZnO-Au catalyst. This process demonstrates the potential of diethoxyphosphoryl derivatives in facilitating the conversion of methane to valuable chemical feedstocks under mild conditions, highlighting innovative approaches in photocatalysis (Jiang et al., 2020).

特性

IUPAC Name |

1-[diethoxyphosphoryl(ethoxy)methoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O5P/c1-5-11-9(12-6-2)15(10,13-7-3)14-8-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMKWCCJJRDWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403678 | |

| Record name | Diethyl diethoxymethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17997-33-0 | |

| Record name | Diethyl diethoxymethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

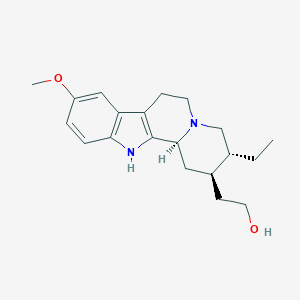

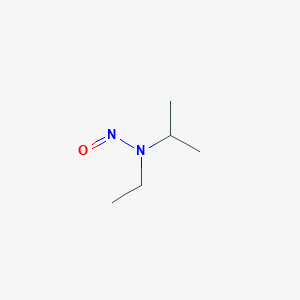

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)

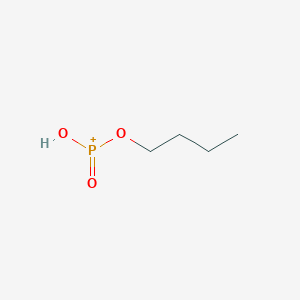

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)